molecular formula C20H20N6O B2630933 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 2380086-86-0

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B2630933
CAS No.: 2380086-86-0
M. Wt: 360.421
InChI Key: KRVPHRXEFWIEIN-UHFFFAOYSA-N
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Description

“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains an indole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the indole group, and the cyanopyrazinyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the exact arrangement of its constituent groups .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Kalsi et al. (1990) explored the synthesis and anti-inflammatory activity of indolyl azetidinones. They prepared compounds by the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl -methylene)-2 - methyl-5oxo - 1H- imidazol-1-yl] benzamides with aryl aldehydes, testing them for anti-inflammatory activity. The most active compounds were also compared for their anti-inflammatory and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990).

Antileishmanial Agents

Singh et al. (2012) synthesized a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones to screen for their antileishmanial activity against Leishmania major. They reported an improvement in anti-parasitic activity by transforming methyleneamines to azetidin-2-ones, with two compounds displaying activity comparable to amphotericine B, a clinically used antileishmanial drug (G. S. Singh, Yasser M. S. A. Al-Kahraman, Disah Mpadi, M. Yasinzai, 2012).

Antioxidant, Antimicrobial, Antimycobacterial, and Cytotoxic Activities

Saundane and Walmik (2013) investigated the synthesis of azetidinone and thiazolidinone moieties linked to the indole nucleus for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds exhibited excellent activity, indicating their potential as bioactive molecules in therapeutic applications (A. R. Saundane, Prabhaker Walmik, 2013).

Antidepressant and Nootropic Agents

Thomas et al. (2016) described the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, investigating their antidepressant and nootropic activities. Compounds with specific substitutions showed high activity, suggesting the potential of 2-azetidinone skeleton as a CNS active agent (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-25(15-12-26(13-15)20-18(10-21)22-8-9-23-20)19(27)7-6-14-11-24-17-5-3-2-4-16(14)17/h2-5,8-9,11,15,24H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPHRXEFWIEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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